2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with significant potential in scientific research. It has a molecular formula of and a molecular weight of approximately 483.6 g/mol, with a typical purity of around 95%. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The general approach includes:
Each step requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
The molecular structure of 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be represented using various chemical notations:
InChI=1S/C26H30FN3O3S/c1-16(2)11-12-30-25(33)21-10-7-19(24(32)28-14-17(3)4)13-22(21)29-26(30)34-15-23(31)18-5-8-20(27)9-6-18/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,32)
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N=C1SCC(=O)C3=CC=C(C=C3)F
These notations provide a detailed representation of the compound's structure, indicating the arrangement of atoms and functional groups.
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:
Such reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide often involves interaction with biological targets such as enzymes or receptors. The presence of multiple functional groups allows for:
Quantitative data on binding affinities and inhibition constants would further elucidate its mechanism.
The physical properties of this compound include:
Chemical properties include stability under various pH conditions and reactivity with different reagents, which are critical for storage and handling.
This compound has potential applications in various scientific fields:
Ongoing research into its biological activity will likely expand its applicability in therapeutic contexts.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0